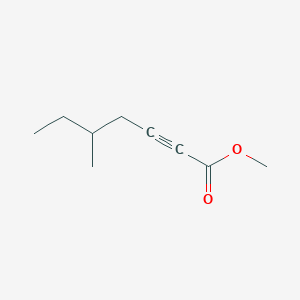
Methyl 5-methylhept-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂. It is a methyl ester derivative of 5-methylhept-2-ynoic acid. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhept-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 5-methylhept-2-ynoate is utilized in several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-methylhept-2-ynoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release the corresponding acid and alcohol. The compound can also participate in various organic reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hexynoate: Similar in structure but with a shorter carbon chain.
Ethyl 5-methylhept-2-ynoate: An ethyl ester derivative with similar reactivity.
Uniqueness
Methyl 5-methylhept-2-ynoate is unique due to its specific ester group and carbon chain length, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these characteristics are desired .
Biological Activity
Methyl 5-methylhept-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an alkyne ester. Its structure includes a terminal alkyne functional group, which is associated with various chemical reactivities. The presence of the methyl group at the 5-position influences its biological activity compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The alkyne moiety allows it to engage in unique reactions, such as:
- Michael Addition : This reaction involves the addition of nucleophiles to the electrophilic carbon-carbon triple bond, leading to the formation of covalent adducts that can modify proteins and enzymes, thus altering their functions.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects .
Biological Activities
Research has indicated several biological activities associated with this compound and its analogs:
- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, meroterpenoids derived from natural sources have shown efficacy against various microbial strains .
- Insecticidal Properties : this compound may also possess insecticidal activity. Research on juvenile hormone analogs suggests that structural modifications can enhance insecticidal potency against pests like Culex pipiens and Tribolium castaneum .
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against cancer cell lines. For example, meroterpenoids have demonstrated significant cytotoxicity against various cancer cells, which may extend to derivatives like this compound .
Table 1: Summary of Biological Activities of this compound Analogues
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 5-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
InChI Key |
XYZIQHVGLQESEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















